L-Carnitine-d9 (chloride)
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Overview
Description
L-Carnitine-d9 (chloride) is a deuterium-labeled form of L-Carnitine, a naturally occurring compound involved in fatty acid metabolism. It is synthesized within the human body using the amino acids lysine and methionine. L-Carnitine-d9 (chloride) is primarily used as an internal standard for the quantification of L-Carnitine in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Carnitine-d9 (chloride) can be synthesized using deuterium-labeled precursors. One common method involves the reaction of deuterium-labeled trimethylamine with a deuterium-labeled precursor of L-Carnitine. The reaction is typically carried out in an aqueous solution of hydrochloric acid at controlled temperatures to ensure the complete conversion of the precursors to L-Carnitine-d9 (chloride) .
Industrial Production Methods
The industrial production of L-Carnitine-d9 (chloride) involves the use of large-scale chemical reactors where the deuterium-labeled precursors are reacted under controlled conditions. The reaction mixture is then purified using techniques such as crystallization and chromatography to obtain high-purity L-Carnitine-d9 (chloride) .
Chemical Reactions Analysis
Types of Reactions
L-Carnitine-d9 (chloride) undergoes various chemical reactions, including:
Oxidation: L-Carnitine-d9 (chloride) can be oxidized to form deuterium-labeled acylcarnitines.
Reduction: It can be reduced back to its precursor forms under specific conditions.
Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like silver nitrate can facilitate the substitution of the chloride ion.
Major Products
Oxidation: Deuterium-labeled acylcarnitines.
Reduction: Deuterium-labeled precursors of L-Carnitine.
Substitution: Various deuterium-labeled carnitine salts.
Scientific Research Applications
L-Carnitine-d9 (chloride) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of L-Carnitine and its derivatives.
Biology: Helps in studying metabolic pathways involving L-Carnitine and its role in fatty acid metabolism.
Industry: Employed in the quality control of nutritional supplements and fortified food products.
Mechanism of Action
L-Carnitine-d9 (chloride) functions similarly to L-Carnitine by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. This process is crucial for energy production in cells. The deuterium labeling allows for precise tracking and quantification in metabolic studies .
Comparison with Similar Compounds
Similar Compounds
Levocarnitine: The non-deuterated form of L-Carnitine.
D,L-Carnitine-d9 (chloride): A racemic mixture of deuterium-labeled L-Carnitine.
Lauroyl-L-carnitine: An acylcarnitine derivative used as an analytical standard .
Uniqueness
L-Carnitine-d9 (chloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement of L-Carnitine levels is essential .
Properties
Molecular Formula |
C7H16ClNO3 |
---|---|
Molecular Weight |
206.71 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-hydroxypropyl]-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1/i1D3,2D3,3D3; |
InChI Key |
JXXCENBLGFBQJM-YYKKVQPVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O.[Cl-] |
Origin of Product |
United States |
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